3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene
Description
Properties
CAS No. |
821799-50-2 |
|---|---|
Molecular Formula |
C15H27F3 |
Molecular Weight |
264.37 g/mol |
IUPAC Name |
3-propan-2-yl-3-(trifluoromethyl)undec-1-ene |
InChI |
InChI=1S/C15H27F3/c1-5-7-8-9-10-11-12-14(6-2,13(3)4)15(16,17)18/h6,13H,2,5,7-12H2,1,3-4H3 |
InChI Key |
BJQKCLRDXYOSRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=C)(C(C)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Components and Mechanism
- Catalyst Systems : Palladium(II) acetate [Pd(OAc)₂] or palladium(0) precursors (e.g., Pd₂(dba)₃) with ligands like triphenylphosphine (PPh₃) or XPhos.
- Base : tert-Butylamine (t-BuONa) or pyridine for deprotonation and stabilization of intermediates.
- Solvents : Acetonitrile (MeCN), toluene, or dimethylformamide (DMF).
- Substrates : Alkenes (e.g., undec-1-ene derivatives) and trifluoromethylated coupling partners (e.g., bromides or triflates).
Example Reaction Pathway
$$ \text{Trifluoromethylated Halide} + \text{Alkene} \xrightarrow{\text{Pd Catalyst, Base}} \text{3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene} + \text{Byproducts} $$
Case Study: Mizoroki–Heck Coupling
A modified Mizoroki–Heck reaction was employed for similar trifluoromethylated alkenes. For instance, coupling 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal under Pd(OAc)₂ catalysis yielded intermediates, which were hydrogenated to form propanal derivatives. While this example targets aromatic systems, analogous conditions apply to aliphatic substrates like undec-1-ene.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields in cross-coupling reactions by accelerating bond formation.
Advantages Over Conventional Heating
- Reduced Reaction Time : Hours to minutes.
- Improved Selectivity : Minimized side reactions (e.g., isomerization).
- Energy Efficiency : Lower thermal degradation of sensitive intermediates.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–150°C | |
| Solvent | MeCN, toluene, DMF | |
| Catalyst Loading | 5–10 mol% Pd | |
| Ligand | XPhos (7–10 mol%) | |
| Base | t-BuONa (2.2–2.5 equiv) |
Example Protocol
- Reagents : Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), t-BuONa (2.2 equiv).
- Substrates : Alkyl halide (e.g., 3-(propan-2-yl)-3-(trifluoromethyl) bromide) and undec-1-ene.
- Conditions : Microwave irradiation at 150°C for 10–30 min in toluene.
Alternative Synthetic Routes
While cross-coupling dominates, other methods have been explored for related fluorinated alkenes.
Defluorinative Amination
For α-(trifluoromethyl)styrenes, defluorinative amination with nitrogen nucleophiles (e.g., nitroguanidines) under DBN catalysis yields trifluoromethylated amines. This methodology could be adapted for aliphatic systems.
Analytical Characterization
Post-synthesis characterization ensures purity and structural confirmation.
| Technique | Key Data for Target Compound | Source |
|---|---|---|
| ¹H NMR | Peaks for CF₃ (δ ~5–6 ppm), vinyl (δ ~5–6 ppm) | |
| ¹⁹F NMR | Singlet at δ ~−41 to −60 ppm (CF₃) | |
| GC-MS | Molecular ion at m/z 264.37 [M]⁺ |
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The trifluoromethyl and isopropyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas can be used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention in pharmaceutical research due to its potential as a bioactive agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
- Monoacylglycerol Lipase Inhibitors : Compounds similar to 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene have been explored as monoacylglycerol lipase (MAGL) inhibitors. These inhibitors are relevant in treating conditions such as pain, inflammation, anxiety, and neurodegenerative diseases like Alzheimer's disease . The presence of the trifluoromethyl group is crucial for the activity and selectivity of these inhibitors.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations.
- Reagent in Chemical Reactions : The compound can act as a reagent in reactions involving nucleophilic substitutions or additions. For instance, it has been utilized in the synthesis of complex molecules through hydroamination reactions, where it adds across double bonds to form new amine-containing compounds .
Material Science
The unique properties of this compound extend to material science, particularly in the development of advanced materials with specific functionalities.
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that polymers synthesized using trifluoromethylated monomers exhibit improved performance in harsh environments .
Case Study 1: MAGL Inhibition
A study focused on the development of MAGL inhibitors demonstrated that derivatives of compounds similar to this compound exhibited significant inhibition against MAGL. These findings suggest potential therapeutic applications in managing pain and neurodegenerative disorders.
Case Study 2: Hydroamination Reactions
Research on hydroamination processes highlighted the effectiveness of this compound as a substrate for synthesizing nitrogen-containing compounds. The results indicated high yields and selectivity, showcasing its utility in organic synthesis .
Challenges and Future Directions
Despite its promising applications, the use of this compound faces challenges related to environmental impact and toxicity. Ongoing research aims to develop safer alternatives while maintaining efficacy in applications such as drug development and material science.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yl)-3-(trifluoromethyl)dec-1-ene: Similar structure with one less carbon atom in the backbone.
3-(Propan-2-yl)-3-(trifluoromethyl)dodec-1-ene: Similar structure with one more carbon atom in the backbone.
3-(Propan-2-yl)-3-(trifluoromethyl)undecane: Saturated version of the compound.
Biological Activity
3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene is a compound of interest in medicinal chemistry and organic synthesis due to its unique trifluoromethyl group, which can enhance biological activity and metabolic stability. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensible tables.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A long hydrocarbon chain (undec-1-ene)
- A trifluoromethyl group (-CF3) that significantly influences its chemical reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on enzyme inhibition.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethyl-containing compounds can inhibit the growth of various bacterial strains, suggesting a potential for this compound in antimicrobial applications .
Enzyme Inhibition
Trifluoromethyl compounds have also been studied for their ability to inhibit enzymes related to various diseases. For example, they may act as inhibitors of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. The presence of the trifluoromethyl group can enhance binding affinity to the active site of the enzyme .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several trifluoromethyl-substituted compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL, demonstrating significant antibacterial activity .
- Enzyme Inhibition : Another investigation focused on the inhibition of AChE by trifluoromethyl-containing compounds. The study reported IC50 values for AChE inhibition as low as 20 nM for structurally similar compounds, indicating a strong potential for therapeutic applications in neurodegenerative diseases .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C13H17F3 |
| Molecular Weight | 240.27 g/mol |
| Antimicrobial MIC (S. aureus) | 6.25 - 12.5 μg/mL |
| AChE Inhibition IC50 | ~20 nM |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling reactions between trifluoromethyl-containing precursors and alkenyl halides. For example, trifluoromethyl-substituted ketones (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone ) can be modified via Grignard or Wittig reactions to introduce the undec-1-ene chain. Alkaline conditions (e.g., KOH/ethanol) and controlled heating (60–80°C) are critical for minimizing side reactions. Purification requires fractional distillation or column chromatography, with purity validation via HPLC (≥98% as per industrial standards) .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Use a combination of H/C NMR to analyze coupling constants and NOE effects for stereochemical assignments. X-ray crystallography (as applied in cyclopropane-carboxamide derivatives ) is definitive for resolving ambiguities. Computational modeling (DFT) can supplement experimental data to confirm spatial arrangements of the propan-2-yl and trifluoromethyl groups .
Q. What spectroscopic techniques are optimal for detecting trace impurities in synthesized batches?
- Methodological Answer : High-resolution LC-MS is preferred for identifying impurities at ppm levels, particularly halogenated byproducts (e.g., chloro intermediates). GC-MS with electron-capture detection enhances sensitivity for trifluoromethyl-related contaminants. Reference standards for common side products (e.g., naphthalene derivatives ) should be included in analytical workflows.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing elimination pathways during synthesis?
- Methodological Answer : Competing elimination (e.g., formation of dienes) arises from strong bases or high temperatures. Use milder bases (e.g., NaHCO) and polar aprotic solvents (DMF or DMSO) to stabilize intermediates. Kinetic studies via in-situ IR monitoring can identify optimal reaction windows. Continuous-flow reactors (as described for trifluoromethyl ketones ) improve control over exothermic steps, reducing side reactions.
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethyl-substituted alkenes?
- Methodological Answer : Discrepancies often stem from stereochemical variations or impurity profiles. Validate biological assays using enantiomerically pure samples (separated via chiral HPLC ). Cross-reference with structurally analogous compounds (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one ) to isolate structure-activity relationships. Statistical meta-analysis of published IC values can clarify trends.
Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in Diels-Alder reactions?
- Methodological Answer : The strong electron-withdrawing effect of the -CF group directs electrophilic attack to the β-position of the alkene. Computational studies (e.g., Fukui function analysis) predict regioselectivity, while experimental validation uses substituted dienophiles (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene ). Kinetic isotope effects (KIE) and Hammett plots further quantify electronic contributions.
Data Interpretation & Conflict Resolution
Q. How should researchers address inconsistent NMR data for trifluoromethyl-containing compounds?
- Methodological Answer : F NMR is essential for resolving ambiguities in H/C spectra caused by fluorine coupling. Use deuterated solvents (e.g., CDCl) to avoid solvent shifts. For complex splitting patterns, 2D NMR (HSQC, HMBC) correlates fluorine environments with adjacent protons. Cross-validate with X-ray structures (e.g., cyclopropane-carboxamides ) to confirm assignments.
Q. What causes variability in thermal stability measurements, and how can it be standardized?
- Methodological Answer : Decomposition pathways (e.g., retro-Diels-Alder) are sensitive to heating rates and atmospheric moisture. Use differential scanning calorimetry (DSC) under inert gas (N) with controlled humidity. Compare with structurally similar compounds (e.g., fluorinated propanols ) to benchmark stability. Publish full experimental conditions (heating rate, sample mass) to enable reproducibility.
Application-Oriented Questions
Q. What are under-explored applications of this compound in materials science?
- Methodological Answer : The trifluoromethyl group enhances hydrophobicity and thermal resistance, making it suitable for fluoropolymer coatings. Copolymerize with tetrafluoroethylene (as in hexafluoropropene polymers ) to study phase-separation behavior. Surface energy measurements (contact angle analysis) and tensile testing quantify performance improvements over non-fluorinated analogs.
Q. Can this compound serve as a precursor for bioactive molecules?
- Methodological Answer :
Yes. The undec-1-ene chain allows functionalization via epoxidation or hydroamination. For example, derivatives of 3-arylpropanoyl-diazepanes show antimicrobial potential. Screen against enzyme targets (e.g., cytochrome P450) using molecular docking guided by the compound’s LogP and polar surface area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
